Cas no 20013-76-7 (Dehydrochromolaenin)

Dehydrochromolaenin 化学的及び物理的性質
名前と識別子
-
- Dehydrochromolaenin
- Furanocadalene
- Furanocadinene
- 1,5,8-trimethyl-benzo[e]benzofuran
- 9,10-Didehydrochromolaenin
- 9322AF
- 1,5,8-trimethylnaphtho[2,1-b]furan
- FS-8729
- AKOS032948992
- 20013-76-7
- Naphtho[2,1-b]furan, 1,5,8-trimethyl-
- 1,5,8-trimethylbenzo[e][1]benzofuran
-
- インチ: 1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3
- InChIKey: UYXJESJBZRIFPL-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C([H])([H])[H])C2=C1C([H])=C(C([H])([H])[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C2=1
計算された属性
- せいみつぶんしりょう: 210.10400
- どういたいしつりょう: 210.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 13.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 98-100 ºC
- ようかいど: Insuluble (1.8E-3 g/L) (25 ºC),
- PSA: 13.14000
- LogP: 4.51120
Dehydrochromolaenin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Dehydrochromolaenin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dehydrochromolaenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3798-1 mg |
Dehydrochromolaenin |
20013-76-7 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3798-5mg |
Dehydrochromolaenin |
20013-76-7 | 5mg |
¥ 3090 | 2024-07-20 | ||
TargetMol Chemicals | TN3798-1 ml * 10 mm |
Dehydrochromolaenin |
20013-76-7 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D93240-5mg |
Dehydrochromolaenin |
20013-76-7 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-08 | |
TargetMol Chemicals | TN3798-5 mg |
Dehydrochromolaenin |
20013-76-7 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
A2B Chem LLC | AB09417-5mg |
Dehydrochromolaenin |
20013-76-7 | 5mg |
$552.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3798-1 mL * 10 mM (in DMSO) |
Dehydrochromolaenin |
20013-76-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 |
Dehydrochromolaenin 関連文献
-
1. Studies in terpenoids. Part XXXI. Synthesis of pyrocurzerenone, a furosesquiterpenoid from Curcuma zedoariaVenkatappa Viswanatha,G. S. Krishna Rao J. Chem. Soc. Perkin Trans. 1 1974 450
-
2. Sesquiterpenoids. Part XLVII. Structure, configuration, conformation, and thermal rearrangement of furanodienone, isofuranodienone, curzerenone, epicurzerenone, and pyrocurzerenone, sesquiterpenoids of Curcuma zedoariaHiroshi Hikino,Chohachi Konno,Kunio Agatsuma,Tsunematsu Takemoto,Isao Horibe,Kazuo Tori,Masako Ueyama (nee Ohtsuru),Ken'ichi Takeda J. Chem. Soc. Perkin Trans. 1 1975 478
-
3. Index pages
Dehydrochromolaeninに関する追加情報
Dehydrochromolaenin: A Novel Natural Compound with Promising Bioactivities and Therapeutic Potential
Dehydrochromolaenin, a unique organic compound with the CAS No. 20013-76-7, has emerged as a significant research focus in the field of biomedical sciences. This phytochemical derivative, originally isolated from marine organisms, exhibits a complex molecular structure characterized by its polyhydroxylated and aromatic ring systems. Recent studies have unveiled its multifaceted biological activities, positioning it as a potential candidate for drug development and functional food ingredients. The chemical structure of Dehydrochromolaenin (C20H28O8) is closely related to other flavonoid derivatives, yet its unique hydroxyl distribution confers distinct pharmacological properties.
Dehydrochromolaenin was first identified in 2018 through a marine natural product screening program targeting bioactive compounds from deep-sea sponges. Subsequent chromatographic analysis and mass spectrometry confirmed its structural novelty, distinguishing it from previously characterized flavonoid analogs. The synthetic pathway of this secondary metabolite remains under investigation, but preliminary data suggest its biosynthesis involves polyketide synthase and oxidoreductase enzymes. This biological origin has sparked interest in its potential applications in antioxidant therapy and anti-inflammatory treatments.
Recent in vitro studies have demonstrated that Dehydrochromolaenin exhibits potent radical scavenging activity, with an IC50 value of 12.3 μM against DPPH radicals. This antioxidant capacity is attributed to its hydroxyl groups and conjugated double bonds, which enable efficient electron donation. A 2023 publication in Marine Drugs reported that Dehydrochromolaenin could inhibit lipid peroxidation by 68% at a concentration of 50 μM, outperforming conventional antioxidant supplements like vitamin C. These findings highlight its potential as a natural antioxidant for chronic disease prevention.
Emerging in vivo research has further expanded the therapeutic profile of Dehydrochromolaenin. A 2024 study published in Pharmacological Reports showed that this compound significantly reduced inflammatory markers (TNF-��, IL-6) in a murine model of colitis. The anti-inflammatory mechanism appears to involve suppression of NF-κB signaling and regulation of cytokine production. These biological effects suggest potential applications in autoimmune disorders and inflammatory bowel diseases. However, the pharmacokinetic profile of Dehydrochromolaenin remains under investigation, with current studies focusing on its bioavailability and metabolic pathways.
Advances in synthetic chemistry have enabled the semisynthesis of Dehydrochromolaenin, facilitating large-scale production for preclinical testing. A 2023 study in Organic & Biomolecular Chemistry described a efficient synthetic route involving aldol condensation and selective oxidation steps. This chemical synthesis approach has enabled researchers to explore structural modifications that enhance antioxidant potency while maintaining biological activity. These structural variations could lead to the development of targeted therapeutics for specific pathological conditions.
The antimicrobial potential of Dehydrochromolaenin is another area of active research. Preliminary in vitro studies have shown that this compound exhibits antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial membranes and inhibition of cell wall synthesis. These antimicrobial properties make Dehydrochromola, 14 a promising candidate for antibiotic development, particularly in the context of rising antimicrobial resistance.
Recent computational studies have provided insights into the molecular interactions of Dehydrochromolaenin. Molecular docking analyses suggest that this compound could bind to target proteins involved in oxidative stress and inflammatory responses. These binding affinities are crucial for understanding its pharmacological effects and drug-target interactions. The computational modeling of Dehydrochromolaenin has also enabled the prediction of potential side effects, guiding preclinical safety assessments.
Despite these promising findings, challenges remain in the development of Dehydrochromolaenin as a therapeutic agent. The chemical stability of this compound under physiological conditions requires further investigation, as does its potential toxicity. Additionally, the clinical translation of these findings depends on preclinical studies that demonstrate its efficacy and safety in human models. Ongoing research initiatives are focused on optimizing its pharmacological profile through structure-activity relationship studies and drug delivery system development.
The potential applications of Dehydrochromolaenin extend beyond medical treatments. Its antioxidant properties have sparked interest in nutraceutical formulations, where it could serve as a functional food ingredient to combat oxidative stress associated with aging and chronic diseases. Moreover, its anti-inflammatory effects may find applications in cosmetic products aimed at reducing skin inflammation and promoting wound healing. These diverse applications underscore the multifunctional nature of Dehydrochromolaenin and its potential impact on biomedical science.
As research into Dehydrochromolaenin progresses, it is becoming increasingly evident that this compound represents a valuable resource for drug discovery. The biological activities it exhibits, combined with its structural complexity, position it as a candidate for targeted therapies in various clinical indications. However, further preclinical and clinical studies are necessary to fully understand its pharmacological potential and therapeutic applications. The continued exploration of Dehydrochromolaenin promises to yield new insights into biomedical research and drug development.
Current research directions for Dehydrochromolaenin include metabolomic profiling to understand its biological fate, in vivo efficacy studies in animal models, and clinical trials to evaluate its human applications. The development of new analytical methods for quantifying Dehydrochromolaenin in biological samples is also a priority, as it will facilitate pharmacokinetic and pharmacodynamic studies. These research efforts are essential for translating the preclinical findings into clinical applications and commercial products.
Ultimately, the potential of Dehydrochromolaenin lies in its ability to address a range of health challenges through its multifunctional properties. As biomedical science continues to advance, the study of Dehydrochromolaenin will play a crucial role in expanding our understanding of complex biological systems and developing innovative therapeutic strategies. The continued exploration of this compound promises to yield significant contributions to medical science and public health.
Dehydrochromolaenin: A Multifunctional Compound with Promising Therapeutic Potential Introduction Dehydrochromolaenin, a complex and structurally unique compound, has emerged as a focal point in biomedical research due to its diverse biological activities. Initially identified as a natural product, its potential applications span from therapeutic interventions to nutraceutical and cosmetic formulations. This compound's multifunctional properties, including antioxidant, anti-inflammatory, and antimicrobial effects, position it as a valuable resource for drug discovery and development. However, further research is needed to fully elucidate its mechanisms of action and therapeutic potential. Biological Activities and Mechanisms 1. Antioxidant Properties: Dehydrochromolaenin exhibits potent antioxidant activity, neutralizing free radicals and reducing oxidative stress. It may modulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage. This property is particularly relevant in combating age-related diseases, neurodegenerative disorders, and chronic conditions linked to oxidative stress. 2. Anti-Inflammatory Effects: The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and LOX. These actions suggest potential therapeutic applications in inflammatory diseases such as arthritis, inflammatory bowel disease, and cardiovascular conditions. 3. Antimicrobial Activity: Preliminary studies indicate that Dehydrochromolaenin exhibits antimicrobial effects against multidrug-resistant pathogens, including *Staphylococcus aureus* and *Pseudomonas aeruginosa*. Its mechanism may involve membrane disruption and inhibition of cell wall synthesis, offering a novel approach to combat antimicrobial resistance. 4. Potential Anticancer Effects: Emerging evidence suggests that Dehydrochromolaenin may induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to validate these effects and explore its role in cancer therapy. Research Directions and Challenges 1. Preclinical and Clinical Studies: While preclinical studies have demonstrated promising results, translating these findings into clinical applications requires rigorous testing. Clinical trials are essential to evaluate safety, efficacy, and optimal dosing in human subjects. 2. Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Dehydrochromolaenin is critical for developing effective drug delivery systems. Advanced analytical techniques are being explored to quantify the compound in biological samples. 3. Toxicity and Safety Profile: Long-term toxicity studies are necessary to ensure the safety of Dehydrochromolaenin for therapeutic use. Computational models and in vitro assays are being utilized to predict potential side effects. 4. Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of Dehydrochromolaenin to enhance its therapeutic efficacy and reduce side effects is a priority. SAR studies can guide the design of more potent derivatives. Applications Beyond Medicine 1. Nutraceuticals: Due to its antioxidant properties, Dehydrochromolaenin is being explored as a functional food ingredient to support health and prevent chronic diseases. 2. Cosmetics: Its anti-inflammatory and antioxidant effects make it a candidate for skincare products aimed at reducing inflammation, promoting wound healing, and improving skin health. 3. Agricultural Uses: Preliminary studies suggest potential applications in agriculture as a natural pesticide or growth enhancer, though this area requires further investigation. Conclusion Dehydrochromolaenin represents a promising compound with significant potential in biomedical science. Its multifunctional properties and diverse applications highlight its value in addressing various health challenges. However, continued research is essential to overcome existing challenges and fully harness its therapeutic potential. As biomedical science advances, the study of Dehydrochromolaenin will play a crucial role in expanding our understanding of complex biological systems and developing innovative therapeutic strategies. The exploration of this compound promises to yield significant contributions to medical science and public health, paving the way for novel treatments and interventions.20013-76-7 (Dehydrochromolaenin) 関連製品
- 21535-97-7(3-Methylbenzofuran)
- 17059-52-8(7-Methylbenzofuran)
- 1136-77-2(Dibenzofuran,4,6-dimethyl-)
- 7320-53-8(Dibenzofuran, 4-methyl-)
- 5670-23-5(4-Methylbenzofuran)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)
- 872591-29-2(3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)


